3-Methyl-2-oxobutanoate

Description

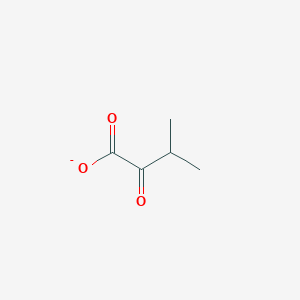

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H7O3- |

|---|---|

Molecular Weight |

115.11 g/mol |

IUPAC Name |

3-methyl-2-oxobutanoate |

InChI |

InChI=1S/C5H8O3/c1-3(2)4(6)5(7)8/h3H,1-2H3,(H,7,8)/p-1 |

InChI Key |

QHKABHOOEWYVLI-UHFFFAOYSA-M |

SMILES |

CC(C)C(=O)C(=O)[O-] |

Canonical SMILES |

CC(C)C(=O)C(=O)[O-] |

Synonyms |

2-ketoisovalerate 2-oxoisovalerate 3-methyl-2-oxobutanoate 3-methyl-2-oxobutyrate alpha-keto-isovaleric acid alpha-ketoisopentanoic acid alpha-ketoisovalerate alpha-ketoisovalerate, calcium salt alpha-ketoisovalerate, sodium salt alpha-ketoisovaleric acid alpha-ketovaline alpha-oxoisovalerate calcium ketovaline |

Origin of Product |

United States |

Foundational & Exploratory

The Pivotal Role of 3-Methyl-2-Oxobutanoate in Branched-Chain Amino Acid Metabolism: A Technical Guide for Researchers

An In-depth Exploration of its Biochemical Significance, Regulatory Mechanisms, and Implications in Health and Disease

Introduction

3-Methyl-2-oxobutanoate, also known as α-ketoisovalerate (KIV), is a critical metabolic intermediate in the catabolism of the essential branched-chain amino acid (BCAA), valine.[1][2] This alpha-keto acid stands at a crucial crossroads in BCAA metabolism, a pathway of central importance for protein synthesis, energy homeostasis, and nutrient signaling.[1][3] Dysregulation of BCAA metabolism, and consequently the levels of this compound, is implicated in a spectrum of human diseases, ranging from rare genetic disorders like Maple Syrup Urine Disease (MSUD) to complex metabolic conditions such as insulin resistance, type 2 diabetes, and obesity.[1][4] This technical guide provides a comprehensive overview of the role of this compound in BCAA metabolism, intended for researchers, scientists, and drug development professionals. We will delve into its core biochemical pathways, regulatory networks, and analytical methodologies, and present quantitative data and signaling pathway diagrams to facilitate a deeper understanding of this key metabolite.

Biochemical Pathways Involving this compound

The catabolism of valine is a multi-step process that begins with its conversion to this compound. This initial step is a reversible transamination reaction catalyzed by branched-chain amino acid aminotransferases (BCATs).[1] There are two isoforms of BCAT: a cytosolic form (BCAT1) and a mitochondrial form (BCAT2).[1]

The this compound formed then undergoes irreversible oxidative decarboxylation, a rate-limiting step in BCAA catabolism. This reaction is catalyzed by the mitochondrial branched-chain α-keto acid dehydrogenase (BCKDH) complex.[1][2] The BCKDH complex converts this compound into isobutyryl-CoA, which is further metabolized to propionyl-CoA and ultimately enters the citric acid cycle as succinyl-CoA.[1]

Regulatory Mechanisms of this compound Levels

The concentration of this compound is tightly regulated, primarily through the activity of the BCKDH complex. The BCKDH complex is controlled by a phosphorylation/dephosphorylation cycle.[2] Phosphorylation of the E1α subunit of the BCKDH complex by BCKDH kinase (BCKDK) leads to its inactivation, while dephosphorylation by the phosphatase PPM1K (also known as PP2Cm) activates the complex.[2] The activity of BCKDK itself is subject to regulation; for instance, it is inhibited by the branched-chain keto acids, including this compound, creating a feedback mechanism.[2]

Transcriptional regulation also plays a role in controlling the enzymes of BCAA metabolism. For example, the transcription factor Kruppel-like factor 15 (KLF15) can regulate the expression of the BCAT2 gene.[5]

Role in Disease

Maple Syrup Urine Disease (MSUD): This is an autosomal recessive disorder caused by a deficiency in the BCKDH complex.[4] This deficiency leads to the accumulation of BCAAs and their corresponding α-keto acids, including this compound, in blood, urine, and cerebrospinal fluid.[1] The buildup of these compounds is neurotoxic and can lead to severe neurological damage, intellectual disability, and, if untreated, death.[4]

Metabolic Syndrome, Obesity, and Type 2 Diabetes: Elevated levels of circulating BCAAs and their keto-acid derivatives, including this compound, are strongly associated with insulin resistance, obesity, and an increased risk of developing type 2 diabetes.[3] While the precise causal relationship is still under investigation, it is thought that the accumulation of these metabolites may contribute to impaired insulin signaling and mitochondrial dysfunction.[3]

Quantitative Data Presentation

The following table summarizes the reported concentrations of this compound in plasma under various physiological and pathological conditions.

| Condition | Species | Sample Type | Concentration (µM) | Reference |

| Healthy Adults (fasting) | Human | Plasma | 10 - 40 | [3] |

| Post-Exercise (15 min) | Human | Plasma | Significant increase from baseline | [6] |

| Type 2 Diabetes | Human | Plasma | Significantly elevated vs. controls | [7] |

| Obesity | Human | Plasma | Elevated vs. lean individuals | [7] |

| Maple Syrup Urine Disease (untreated) | Human | Plasma | > 1000 | [4] |

Experimental Protocols

Quantification of this compound by LC-MS/MS

This protocol describes the general steps for the quantification of this compound in plasma.

1. Sample Preparation (Protein Precipitation):

-

Thaw frozen plasma samples on ice.

-

To 100 µL of plasma in a microcentrifuge tube, add 400 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., ¹³C-labeled this compound).

-

Vortex for 30 seconds to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis:

-

Column: C18 reversed-phase column.

-

Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

-

Detection: Tandem mass spectrometry in multiple reaction monitoring (MRM) mode. The specific precursor and product ion transitions for this compound and its internal standard should be optimized.

BCKDH Activity Assay

This spectrophotometric assay measures the activity of the BCKDH complex.

1. Tissue Homogenization:

-

Homogenize tissue samples in an appropriate buffer containing detergents and protease inhibitors.

-

Centrifuge the homogenate to pellet cellular debris.

2. Enzyme Reaction:

-

In a microplate, combine the tissue extract with an assay buffer containing cofactors such as thiamine pyrophosphate (TPP), NAD+, and Coenzyme A.

-

Initiate the reaction by adding the substrate, this compound.

-

The production of NADH is monitored by the increase in absorbance at 340 nm over time.

Signaling Pathways

While the BCAA leucine is a well-established activator of the mTORC1 signaling pathway, a direct signaling role for this compound is less defined.[1] Its primary known function is as a metabolic intermediate. However, at the high concentrations seen in MSUD, this compound can exert neurotoxic effects, potentially by interfering with neurotransmitter metabolism and inducing oxidative stress.[4] Some studies suggest it may influence GABAergic and glutamatergic systems. It is important to note that the signaling effects of elevated BCAAs and their keto acids are an active area of research, and the contribution of each metabolite to the overall signaling dysregulation in metabolic diseases is complex.

Conclusion

This compound is a central player in branched-chain amino acid metabolism. Its concentration is a critical indicator of the metabolic status of the valine catabolic pathway and is tightly regulated, primarily at the level of the BCKDH complex. Aberrant levels of this compound are a hallmark of Maple Syrup Urine Disease and are increasingly recognized as a significant factor in the pathophysiology of common metabolic disorders. The experimental protocols and data presented in this guide provide a foundation for researchers to further investigate the intricate roles of this key metabolite in health and disease, with the ultimate goal of developing novel diagnostic and therapeutic strategies.

References

- 1. The Critical Role of the Branched Chain Amino Acids (BCAAs) Catabolism-Regulating Enzymes, Branched-Chain Aminotransferase (BCAT) and Branched-Chain α-Keto Acid Dehydrogenase (BCKD), in Human Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C5H7O3- | CID 5204641 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Branched Chain Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Human Metabolome Database: Showing metabocard for alpha-Ketoisovaleric acid (HMDB0000019) [hmdb.ca]

- 5. Branched-chain amino acids in metabolic signalling and insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Pharmacological evidence that alpha-ketoisovaleric acid induces convulsions through GABAergic and glutamatergic mechanisms in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

3-Methyl-2-oxobutanoate as a precursor for pantothenic acid biosynthesis

An In-depth Technical Guide on 3-Methyl-2-Oxobutanoate as a Precursor for Pantothenic Acid Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pantothenic acid, also known as vitamin B5, is a vital water-soluble vitamin that serves as the universal precursor for the biosynthesis of Coenzyme A (CoA) and Acyl Carrier Protein (ACP).[1][2][3] Both CoA and ACP are essential cofactors in a vast array of metabolic reactions, including the synthesis of fatty acids and polyketides, and the operation of the tricarboxylic acid (TCA) cycle.[2][3] While most bacteria, archaea, and plants can synthesize pantothenate de novo, mammals must obtain it from their diet.[4][5] This metabolic distinction makes the pantothenate biosynthetic pathway an attractive target for the development of novel antimicrobial agents.[4]

This technical guide provides a comprehensive overview of the pantothenic acid biosynthesis pathway, with a specific focus on the initial and committed step: the conversion of this compound (also known as α-ketoisovalerate) into ketopantoate. We will delve into the enzymology, regulation, and experimental methodologies used to study this critical metabolic route.

The Pantothenic Acid Biosynthesis Pathway

The synthesis of pantothenic acid is a concise enzymatic pathway that utilizes precursors from amino acid metabolism. In organisms like Escherichia coli, the pathway consists of four key enzymatic steps.

-

Formation of Ketopantoate : The pathway initiates with the conversion of This compound (α-ketoisovalerate), an intermediate in valine biosynthesis, to ketopantoate.[2][6] This reaction is catalyzed by the enzyme ketopantoate hydroxymethyltransferase (KPHMT) , encoded by the panB gene.[1][2][7] The reaction involves the transfer of a hydroxymethyl group from 5,10-methylenetetrahydrofolate (5,10-CH₂-THF).[8][9]

-

Formation of Pantoate : The resulting ketopantoate is then reduced to D-pantoate by ketopantoate reductase (KPR) , the product of the panE gene, utilizing NADPH as a cofactor.[2]

-

Formation of β-Alanine : In a separate branch, L-aspartate is converted to β-alanine by aspartate-1-decarboxylase , which is encoded by the panD gene.[2]

-

Condensation to form Pantothenate : Finally, pantothenate synthetase (PS) , the product of the panC gene, catalyzes the ATP-dependent condensation of D-pantoate and β-alanine to form D-pantothenate.[2]

This pathway highlights this compound as the entry point for the carbon skeleton that will become the pantoate moiety of the final vitamin.

References

- 1. EP2157174A1 - Increased production of pantothenate (vitamin B5) - Google Patents [patents.google.com]

- 2. Biosynthesis of Pantothenic Acid and Coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biosynthesis of Pantothenic Acid and Coenzyme A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biosynthesis of pantothenate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pantothenate biosynthesis in higher plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. panB this compound hydroxymethyltransferase [Escherichia coli str. K-12 substr. MG1655] - Gene - NCBI [ncbi.nlm.nih.gov]

- 7. d-Pantothenate Synthesis in Corynebacterium glutamicum and Use of panBC and Genes Encoding l-Valine Synthesis for d-Pantothenate Overproduction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound hydroxymethyltransferase - Wikipedia [en.wikipedia.org]

- 9. uniprot.org [uniprot.org]

The Role of 3-Methyl-2-oxobutanoate in Maple Syrup Urine Disease: A Technical Guide

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Abstract

Maple Syrup Urine Disease (MSUD) is an autosomal recessive inborn error of metabolism characterized by the deficiency of the branched-chain α-ketoacid dehydrogenase (BCKDH) complex. This enzymatic defect leads to the accumulation of branched-chain amino acids (BCAAs) and their corresponding branched-chain α-ketoacids (BCKAs) in bodily fluids. Among these, 3-Methyl-2-oxobutanoate, also known as α-ketoisovalerate, derived from the transamination of valine, is a key metabolite implicated in the pathophysiology of MSUD. Its accumulation contributes significantly to the severe neurological damage observed in affected individuals. This technical guide provides a comprehensive overview of the relationship between this compound and MSUD, including its biochemical basis, quantitative data on its accumulation, detailed experimental protocols for its analysis, and an exploration of the signaling pathways disrupted by its toxicity.

Introduction: The Biochemical Basis of MSUD

Maple Syrup Urine Disease is caused by mutations in the genes encoding the subunits of the BCKDH complex, a multienzyme complex located in the inner mitochondrial membrane. This complex catalyzes the irreversible oxidative decarboxylation of the BCKAs: α-ketoisocaproate (from leucine), α-keto-β-methylvalerate (from isoleucine), and this compound (from valine)[1][2]. A deficiency in BCKDH activity leads to the systemic accumulation of these BCKAs and their corresponding BCAAs[3][4]. The buildup of these metabolites is toxic, particularly to the central nervous system, leading to a range of clinical manifestations from poor feeding and lethargy in neonates to seizures, coma, and intellectual disability if left untreated[5][6][7]. The characteristic sweet odor of the urine, reminiscent of maple syrup, is due to the presence of these accumulated organic acids[8].

Quantitative Analysis of this compound and Other Metabolites

The diagnosis and monitoring of MSUD rely on the quantitative analysis of BCAAs and BCKAs in various biological fluids. The tables below summarize the typical concentrations of these metabolites in healthy individuals and in patients with MSUD.

Table 1: Plasma Concentrations of Branched-Chain Amino Acids and Ketoacids

| Analyte | Healthy Control (μmol/L) | MSUD Patient (μmol/L) |

| Leucine | 50 - 150 | >400 (can exceed 2000 during crisis)[9][10] |

| Isoleucine | 30 - 90 | Significantly elevated |

| Valine | 150 - 300 | Significantly elevated |

| α-Ketoisocaproate (KIC) | 10 - 40 | Significantly elevated |

| α-Keto-β-methylvalerate (KMV) | 5 - 20 | Significantly elevated |

| This compound (KIV) | 5 - 20 | Significantly elevated (often >100) [11] |

| Alloisoleucine | Not detectable | >5 (pathognomonic for MSUD)[12] |

Table 2: Urine Concentrations of Branched-Chain Ketoacids

| Analyte | Healthy Control (mmol/mol creatinine) | MSUD Patient (mmol/mol creatinine) |

| α-Ketoisocaproate (KIC) | < 5 | Markedly elevated |

| α-Keto-β-methylvalerate (KMV) | < 5 | Markedly elevated |

| This compound (KIV) | < 5 | Markedly elevated [13] |

Table 3: Cerebrospinal Fluid (CSF) Concentrations of Branched-Chain Amino Acids

| Analyte | Healthy Control (μmol/L) | MSUD Patient (μmol/L) |

| Leucine | 5 - 15 | Significantly elevated |

| Isoleucine | 2 - 8 | Significantly elevated |

| Valine | 10 - 30 | Significantly elevated |

Note: The concentrations in MSUD patients can vary significantly depending on the clinical state (metabolic crisis vs. stable) and the specific subtype of the disease.

Experimental Protocols

Accurate quantification of this compound and other relevant metabolites is crucial for the diagnosis and management of MSUD. Gas chromatography-mass spectrometry (GC-MS) and ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) are the most commonly used analytical techniques.

Quantification of Urinary Organic Acids by GC-MS

This protocol describes the analysis of urinary organic acids, including this compound, following extraction and derivatization.

Materials:

-

Urine sample

-

Internal standard solution (e.g., tropic acid or a stable isotope-labeled analog)[3]

-

Hydroxylamine hydrochloride (for oximation of keto groups)

-

Ethyl acetate (for extraction)

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) (derivatizing agent)[7]

-

Anhydrous sodium sulfate

-

GC-MS system with a capillary column (e.g., DB-5MS)

Procedure:

-

Sample Preparation:

-

Thaw frozen urine sample to room temperature.

-

To 1 mL of urine, add a known amount of the internal standard.

-

Adjust the pH to <2 with HCl.

-

Saturate the sample with sodium chloride.

-

-

Extraction:

-

Extract the acidified urine twice with 3 mL of ethyl acetate.

-

Vortex vigorously for 2 minutes and centrifuge at 2000 x g for 5 minutes.

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

-

Derivatization:

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Add 50 µL of hydroxylamine hydrochloride in pyridine and incubate at 60°C for 30 minutes to form oximes of the keto acids[1][14].

-

Evaporate the pyridine and add 100 µL of BSTFA + 1% TMCS.

-

Incubate at 70°C for 60 minutes to form trimethylsilyl (TMS) derivatives[1][7].

-

-

GC-MS Analysis:

-

Inject 1 µL of the derivatized sample into the GC-MS.

-

GC Conditions (example):

-

Injector temperature: 250°C

-

Oven program: Initial temperature 80°C, hold for 2 minutes, ramp to 280°C at 5°C/min, hold for 10 minutes.

-

Carrier gas: Helium at a constant flow rate.

-

-

MS Conditions (example):

-

Ionization mode: Electron Impact (EI) at 70 eV.

-

Scan range: m/z 50-600.

-

Acquisition mode: Full scan for identification and selected ion monitoring (SIM) for quantification.

-

-

-

Quantification:

-

Identify the TMS-derivatized this compound based on its retention time and mass spectrum.

-

Quantify using a calibration curve prepared with standards and the internal standard.

-

Quantification of Plasma Amino Acids and Ketoacids by UPLC-MS/MS

This protocol provides a method for the simultaneous analysis of underivatized amino acids and ketoacids in plasma.

Materials:

-

Plasma sample

-

Internal standard solution (stable isotope-labeled amino acids and ketoacids)

-

Acetonitrile (for protein precipitation)[15]

-

Formic acid

-

UPLC-MS/MS system with a C18 reversed-phase column

Procedure:

-

Sample Preparation:

-

To 100 µL of plasma, add 20 µL of the internal standard solution.

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins[16].

-

Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

-

UPLC-MS/MS Analysis:

-

Inject 5 µL of the prepared sample.

-

UPLC Conditions (example):

-

Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Gradient: A suitable gradient to separate the analytes of interest.

-

Flow rate: 0.3 mL/min

-

Column temperature: 40°C

-

-

MS/MS Conditions (example):

-

Ionization mode: Electrospray Ionization (ESI), positive mode for amino acids and negative mode for ketoacids.

-

Acquisition mode: Multiple Reaction Monitoring (MRM).

-

Define specific precursor-to-product ion transitions for each analyte and internal standard.

-

-

-

Quantification:

-

Integrate the peak areas for each analyte and its corresponding internal standard.

-

Calculate concentrations using a calibration curve.

-

Pathophysiology: The Neurotoxic Effects of this compound

The accumulation of this compound and other BCKAs is central to the neuropathology of MSUD. The proposed mechanisms of neurotoxicity are multifaceted and include:

-

Disruption of Energy Metabolism: this compound can inhibit key mitochondrial enzymes involved in cellular respiration, such as the pyruvate dehydrogenase complex and α-ketoglutarate dehydrogenase complex[4]. This impairment of mitochondrial function leads to decreased ATP production and a cellular energy deficit.

-

Induction of Oxidative Stress: The accumulation of BCKAs, including this compound, has been shown to induce the production of reactive oxygen species (ROS) and deplete endogenous antioxidant defenses[17][18]. This oxidative stress leads to damage of lipids, proteins, and DNA, contributing to neuronal cell injury.

-

Induction of Apoptosis: Elevated levels of this compound and other BCKAs can trigger programmed cell death (apoptosis) in neuronal cells. This process is mediated through the intrinsic (mitochondrial) apoptotic pathway.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and workflows relevant to the study of this compound in MSUD.

Biochemical Pathway of Branched-Chain Amino Acid Catabolism

Signaling Pathway of this compound-Induced Apoptosis

Experimental Workflow for MSUD Metabolite Analysis

Therapeutic Strategies and Future Directions

The mainstay of treatment for MSUD is a strict lifelong dietary restriction of BCAAs, which requires a special metabolic formula and careful monitoring of plasma amino acid levels[19]. Liver transplantation is a curative option as it provides a source of functional BCKDH enzyme.

Future research is focused on developing novel therapeutic approaches, including:

-

Gene Therapy: Introducing a functional copy of the mutated gene to restore BCKDH activity.

-

Enzyme Replacement Therapy: Administering a recombinant form of the BCKDH enzyme.

-

Small Molecule Therapies: Developing drugs that can correct the misfolding of the mutant enzyme or enhance its residual activity.

-

Neuroprotective Agents: Investigating compounds that can mitigate the neurotoxic effects of accumulated BCKAs, such as antioxidants.

Conclusion

This compound is a key neurotoxic metabolite that accumulates in Maple Syrup Urine Disease due to a deficiency in the BCKDH complex. Its accumulation contributes to the severe neurological manifestations of the disease through mechanisms that include impaired energy metabolism, induction of oxidative stress, and apoptosis. The accurate quantification of this compound and other BCAAs and BCKAs is essential for the diagnosis and management of MSUD. A deeper understanding of the molecular signaling pathways disrupted by this metabolite will be crucial for the development of novel and more effective therapeutic interventions for this devastating disease. This guide provides a foundational resource for researchers and clinicians working towards improving the lives of individuals with MSUD.

References

- 1. aurametrix.weebly.com [aurametrix.weebly.com]

- 2. researchgate.net [researchgate.net]

- 3. GC-MS profiling of urinary organic acids evaluated as a quantitative method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Interactions between alpha-ketoisovalerate metabolism and the pathways of gluconeogenesis and urea synthesis in isolated hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. metbio.net [metbio.net]

- 6. mdpi.com [mdpi.com]

- 7. academic.oup.com [academic.oup.com]

- 8. Branched-chain α-ketoacid dehydrogenase deficiency (maple syrup urine disease): Treatment, biomarkers, and outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A Systems Biology Analysis of Apoptosome Formation and Apoptosis Execution Supports Allosteric Procaspase-9 Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Human Metabolome Database: HMDB0000019 (alpha-Ketoisovaleric acid) Protein Associations [hmdb.ca]

- 12. Differential regulation of BAX and BAK apoptotic activity revealed by small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Alpha-Ketoisovalerate - Organix Comprehensive Profile - Urine - Lab Results explained | HealthMatters.io [healthmatters.io]

- 14. erndim.org [erndim.org]

- 15. A novel liquid chromatography tandem mass spectrometry method for simultaneous determination of branched-chain amino acids and branched-chain α-keto acids in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Caspase-9 Activation by the Apoptosome Is Not Required for Fas-mediated Apoptosis in Type II Jurkat Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. m.youtube.com [m.youtube.com]

- 19. Mitochondrial Reactive Oxygen Species (ROS) and ROS-Induced ROS Release - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Discovery and History of 3-Methyl-2-oxobutanoate in Metabolic Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-2-oxobutanoate, also known as α-ketoisovalerate, is a pivotal intermediate in the catabolism of the essential branched-chain amino acid (BCAA) valine. Its discovery and the elucidation of its metabolic fate have been instrumental in understanding BCAA metabolism and its implications in various physiological and pathological states, including the inherited metabolic disorder Maple Syrup Urine Disease (MSUD). This technical guide provides a comprehensive overview of the historical milestones, key metabolic pathways, quantitative data, and detailed experimental protocols related to this compound.

Discovery and Historical Context

The journey to understanding the role of this compound is intertwined with the broader history of amino acid metabolism research. While the direct discovery of this specific α-keto acid is not attributed to a single breakthrough moment, its significance emerged from studies on branched-chain amino acid catabolism and the investigation of metabolic disorders.

A pivotal moment in this history was the characterization of Maple Syrup Urine Disease (MSUD), a severe genetic disorder first described in 1954. In 1960, Dancis and colleagues established that the metabolic defect in MSUD lay in the oxidative decarboxylation of the α-keto acids derived from the three branched-chain amino acids: leucine, isoleucine, and valine.[1] This finding brought to the forefront the importance of the metabolic pathway involving this compound, the α-keto acid of valine.

Subsequent research focused on identifying and characterizing the enzyme complex responsible for this crucial step. In 1978, the branched-chain α-keto acid dehydrogenase (BCKDH) complex was successfully purified, paving the way for a deeper understanding of its structure, function, and regulation.[1] These discoveries were foundational in delineating the metabolic pathways in which this compound is a key player.

Metabolic Pathways Involving this compound

This compound is a central node in several critical metabolic pathways, primarily the degradation and biosynthesis of valine, and the biosynthesis of pantothenate (Vitamin B5).

Valine Catabolism

The breakdown of valine is a multi-step process that occurs primarily in the mitochondria of various tissues, with skeletal muscle being a major site.

-

Step 1: Transamination: Valine is first converted to this compound by the action of a branched-chain aminotransferase (BCAT). This reversible reaction involves the transfer of the amino group from valine to α-ketoglutarate, forming glutamate.[2]

-

Step 2: Oxidative Decarboxylation: this compound is then irreversibly decarboxylated to isobutyryl-CoA by the mitochondrial branched-chain α-keto acid dehydrogenase (BCKDH) complex. This is the rate-limiting step in valine catabolism and is deficient in individuals with MSUD.[2]

-

Subsequent Steps: Isobutyryl-CoA is further metabolized through a series of reactions to ultimately yield succinyl-CoA, which can then enter the citric acid cycle.[3]

Valine Biosynthesis

In organisms capable of synthesizing valine, such as bacteria and plants, this compound serves as the immediate precursor to valine. The final step is a transamination reaction, essentially the reverse of the first step in catabolism, where an amino group is transferred to this compound to form valine.

Pantothenate (Vitamin B5) Biosynthesis

In many microorganisms, this compound is a precursor for the synthesis of pantothenate, a component of Coenzyme A. In this pathway, this compound is hydroxymethylated to form ketopantoate by the enzyme ketopantoate hydroxymethyltransferase.[4]

Quantitative Data

The concentration of this compound and the kinetic properties of the enzymes involved in its metabolism are crucial for understanding its physiological role.

Cellular and Plasma Concentrations of this compound

| Biological Matrix | Species | Concentration (μmol/L) | Reference(s) |

| Human Plasma (fasting) | Human | 10.6 ± 0.8 | [5] |

| Rat Plasma | Rat | ~25 | [6] |

| Pig Serum | Pig | ~20 | [7] |

Kinetic Parameters of Key Enzymes

Branched-chain Aminotransferase (BCAT)

| Substrate | Enzyme Source | Km (mM) | Vmax (U/mg) or kcat (s-1) | Reference(s) |

| This compound | Thermoproteus tenax | 0.041 ± 0 | 0.91 ± 0.05 U/mg | [8] |

| L-Valine | Mycobacterium tuberculosis | 2.85 | 4.28 μmol/min/mg | [9] |

| α-Ketoglutarate | Thermoproteus tenax | 6.59 ± 1.2 | 1.44 ± 0.07 U/mg | [8] |

Branched-chain α-keto acid Dehydrogenase (BCKDH) Complex

| Substrate | Enzyme Source | Km (mM) | Vmax (nmol/min/mg protein) | Reference(s) |

| α-Ketoisovalerate | Rat Liver Mitochondria | - | - | [10] |

| α-Ketoisocaproate | Bovine Liver | - | - | [11] |

Note: Specific Vmax values for BCKDH with this compound are often reported as activity units under specific assay conditions and can vary significantly between studies and tissues.

Experimental Protocols

Detailed methodologies are essential for the accurate study of this compound and its associated metabolic pathways.

Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes a common method for the analysis of organic acids, including this compound, in biological fluids.

References

- 1. Maple syrup urine disease: it has come a long way - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. valine degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. bio.libretexts.org [bio.libretexts.org]

- 4. This compound hydroxymethyltransferase - Wikipedia [en.wikipedia.org]

- 5. Oral administration of alpha-ketoisovaleric acid or valine in humans: blood kinetics and biochemical effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. High branched-chain alpha-keto acid intake, branched-chain alpha-keto acid dehydrogenase activity, and plasma and brain amino acid and plasma keto acid concentrations in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Determination of Branched-Chain Keto Acids in Serum and Muscles Using High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Substrate specificity of branched chain amino acid aminotransferases: The substitution of glycine to serine in the active site determines the substrate specificity for α-ketoglutarate [frontiersin.org]

- 9. Alpha-Ketoisovalerate - Organic Acids Profile (US BioTek) - Lab Results explained | HealthMatters.io [healthmatters.io]

- 10. Metabolism of valine and this compound by the isolated perfused rat kidney - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Properties and Structure of 3-Methyl-2-oxobutanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-2-oxobutanoate, also known as α-ketoisovalerate, is a pivotal intermediate in the metabolism of branched-chain amino acids (BCAAs), specifically valine, leucine, and isoleucine.[1][2] Its chemical structure, featuring both a ketone and a carboxylate functional group, imparts it with unique reactivity and a central role in various biochemical pathways. An understanding of its chemical properties and structure is fundamental for researchers in metabolic diseases, drug development, and nutritional science. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, detailed structural information, experimental protocols for its analysis, and its role in metabolic signaling pathways.

Chemical and Physical Properties

This compound is the conjugate base of 3-Methyl-2-oxobutanoic acid. The properties of both the acid and its common salt forms are relevant for laboratory use. The data presented below pertains to the neutral acid form unless otherwise specified.

| Property | Value | Source(s) |

| IUPAC Name | 3-methyl-2-oxobutanoic acid | [3] |

| Synonyms | α-Ketoisovaleric acid, 2-Oxoisovaleric acid, Dimethylpyruvic acid | [3] |

| Molecular Formula | C₅H₈O₃ | [3] |

| Molecular Weight | 116.11 g/mol | [3] |

| SMILES | CC(C)C(=O)C(=O)O | [3] |

| InChI | InChI=1S/C5H8O3/c1-3(2)4(6)5(7)8/h3H,1-2H3,(H,7,8) | [3] |

| InChIKey | QHKABHOOEWYVLI-UHFFFAOYSA-N | [3] |

| CAS Number | 759-05-7 | [4] |

| Appearance | Pale yellow liquid or solid | [5] |

| Melting Point | 31.5 °C | [5] |

| Boiling Point | 170.5 °C | [5] |

| Solubility | Soluble in water and ethanol. | [5] |

| pKa | ~2.3 (estimated) | [6] |

Chemical Structure

The structure of this compound features a four-carbon chain with a methyl branch at the third carbon. The presence of adjacent ketone and carboxylic acid functional groups makes it an α-keto acid.

Spectroscopic Analysis

¹H NMR Spectroscopy: The proton NMR spectrum of 3-Methyl-2-oxobutanoic acid in D₂O typically shows a doublet for the two methyl groups and a septet for the single proton on the isopropyl group.

-

~1.1 ppm (d, 6H): Corresponds to the six protons of the two methyl groups (-CH(CH₃)₂). The signal is split into a doublet by the adjacent methine proton.[3][7]

-

~3.0 ppm (sept, 1H): Corresponds to the single proton of the methine group (-CH(CH₃)₂). This signal is split into a septet by the six neighboring methyl protons.[3][7]

¹³C NMR Spectroscopy: The carbon NMR spectrum provides insight into the carbon framework of the molecule.

-

~19.1 ppm: Corresponds to the two equivalent methyl carbons (-CH(CH₃)₂).[3][7]

-

~39.7 ppm: Corresponds to the methine carbon (-CH(CH₃)₂).[3][7]

-

~165 ppm: Corresponds to the carboxylic acid carbonyl carbon (-COOH).

-

~205 ppm: Corresponds to the ketone carbonyl carbon (-C=O).

Infrared (IR) Spectroscopy: The IR spectrum of an α-keto acid like 3-Methyl-2-oxobutanoic acid is characterized by strong absorption bands corresponding to the carbonyl groups and the hydroxyl group of the carboxylic acid.

-

~1720-1740 cm⁻¹: Strong absorption due to the C=O stretching of the ketone.[8][9]

-

~1700-1725 cm⁻¹: Strong absorption from the C=O stretching of the carboxylic acid.[8][9]

-

~2500-3300 cm⁻¹: Broad absorption band characteristic of the O-H stretching of the hydrogen-bonded carboxylic acid.[8][9]

-

~2870-2960 cm⁻¹: C-H stretching vibrations of the methyl and methine groups.[8]

Mass Spectrometry: Electron ionization mass spectrometry of 3-Methyl-2-oxobutanoic acid would be expected to show a molecular ion peak, followed by characteristic fragmentation patterns.

-

Loss of H₂O (M-18): A common fragmentation for carboxylic acids.

-

Loss of COOH (M-45): Cleavage of the carboxylic acid group.[10]

-

Loss of C₃H₇ (M-43): Cleavage of the isopropyl group.[10]

-

McLafferty Rearrangement: Possible if a gamma-hydrogen is available, though less likely for this specific structure.

Experimental Protocols

Synthesis of 3-Methyl-2-oxobutanoic Acid from L-Valine

This protocol describes the enzymatic synthesis of 3-Methyl-2-oxobutanoic acid from its corresponding amino acid, L-valine, using a transaminase enzyme.[11][12]

Materials:

-

L-Valine

-

α-Ketoglutarate

-

Branched-chain amino acid transaminase (BCAT)

-

Pyridoxal 5'-phosphate (PLP)

-

Potassium phosphate buffer (pH 7.5-8.0)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Rotary evaporator

Procedure:

-

Prepare a reaction mixture containing L-valine (e.g., 100 mM), α-ketoglutarate (e.g., 120 mM), and a catalytic amount of PLP (e.g., 0.1 mM) in potassium phosphate buffer.

-

Equilibrate the reaction mixture to the optimal temperature for the BCAT enzyme (typically 25-37 °C).[12]

-

Initiate the reaction by adding a purified BCAT enzyme preparation.

-

Monitor the reaction progress by taking aliquots at regular intervals and analyzing for the disappearance of L-valine or the formation of this compound using HPLC.

-

Once the reaction has reached completion, terminate it by adding HCl to lower the pH to ~2. This will precipitate the enzyme, which can be removed by centrifugation.

-

Extract the aqueous solution with ethyl acetate (3 x volume).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield crude 3-Methyl-2-oxobutanoic acid.

Purification by Recrystallization

This protocol describes the purification of 3-Methyl-2-oxobutanoic acid by recrystallization, a common technique for purifying solid organic compounds.[13][14]

Materials:

-

Crude 3-Methyl-2-oxobutanoic acid

-

Ethanol

-

Deionized water

-

Hot plate

-

Ice bath

-

Büchner funnel and filter flask

Procedure:

-

Dissolve the crude 3-Methyl-2-oxobutanoic acid in a minimal amount of hot ethanol.

-

Slowly add hot deionized water to the solution until it becomes slightly cloudy.

-

Reheat the solution gently until it becomes clear again.

-

Allow the solution to cool slowly to room temperature. Crystals should begin to form.

-

Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

-

Collect the crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of ice-cold ethanol-water mixture.

-

Dry the purified crystals under vacuum.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) for Quantification:

This method is suitable for the quantification of this compound in biological samples or reaction mixtures.[10][15][16][17][18]

-

Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used.[17]

-

Mobile Phase: An isocratic mobile phase consisting of an acidic aqueous buffer (e.g., 0.1% phosphoric acid or formic acid in water) and an organic modifier (e.g., acetonitrile or methanol). The exact ratio should be optimized for the specific column and instrument.

-

Detection: UV detection at 210 nm, which corresponds to the absorbance of the carboxyl group.[16][17]

-

Sample Preparation: Samples should be deproteinized (e.g., by adding acetonitrile or perchloric acid followed by centrifugation) and filtered through a 0.22 µm filter before injection.

-

Quantification: A standard curve is generated using known concentrations of pure 3-Methyl-2-oxobutanoic acid.

Gas Chromatography-Mass Spectrometry (GC-MS) for High-Sensitivity Detection:

GC-MS provides higher sensitivity and selectivity but requires derivatization to make the analyte volatile.[19][20][21]

-

Derivatization: A two-step process of methoximation followed by silylation is common for α-keto acids.

-

Methoximation: The dried sample is treated with a solution of methoxyamine hydrochloride in pyridine to protect the keto group.

-

Silylation: A silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is then added to convert the carboxylic acid to its trimethylsilyl ester.

-

-

GC Column: A non-polar capillary column (e.g., DB-5ms or equivalent).

-

Injector and Oven Program: The injector temperature is typically set to 250 °C. The oven temperature program starts at a low temperature (e.g., 60 °C) and is ramped up to a higher temperature (e.g., 280 °C) to elute the derivatized analyte.

-

MS Detection: Electron ionization (EI) at 70 eV is standard. The mass spectrometer is operated in scan mode to obtain a full spectrum or in selected ion monitoring (SIM) mode for targeted quantification.

Role in Metabolic Pathways

This compound is a key intermediate in the catabolism of the branched-chain amino acids valine, leucine, and isoleucine. This pathway is crucial for energy production, particularly in muscle tissue.[3][7][22]

The initial step in the degradation of all three BCAAs is a reversible transamination reaction catalyzed by branched-chain aminotransferase (BCAT), which transfers the amino group to α-ketoglutarate to form glutamate.[11] This reaction produces the corresponding α-keto acids: this compound from valine, α-ketoisocaproate from leucine, and α-keto-β-methylvalerate from isoleucine.[11]

These α-keto acids then undergo irreversible oxidative decarboxylation catalyzed by the branched-chain α-keto acid dehydrogenase (BCKDH) complex.[5][23] This multi-enzyme complex converts the α-keto acids into their respective acyl-CoA derivatives, which then enter specific downstream metabolic pathways.[5][23] this compound is converted to isobutyryl-CoA, which is further metabolized to succinyl-CoA, an intermediate of the citric acid cycle.[1][24]

// Nodes for Amino Acids Valine [label="Valine", fillcolor="#FBBC05", fontcolor="#202124"]; Leucine [label="Leucine", fillcolor="#FBBC05", fontcolor="#202124"]; Isoleucine [label="Isoleucine", fillcolor="#FBBC05", fontcolor="#202124"];

// Nodes for alpha-Keto Acids KIV [label="this compound\n(α-Ketoisovalerate)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; KIC [label="α-Ketoisocaproate", fillcolor="#EA4335", fontcolor="#FFFFFF"]; KMV [label="α-Keto-β-methylvalerate", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Nodes for Acyl-CoA derivatives Isobutyryl_CoA [label="Isobutyryl-CoA", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Isovaleryl_CoA [label="Isovaleryl-CoA", fillcolor="#4285F4", fontcolor="#FFFFFF"]; alpha_Methylbutyryl_CoA [label="α-Methylbutyryl-CoA", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Node for final product Succinyl_CoA [label="Succinyl-CoA\n(to Citric Acid Cycle)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges with enzyme labels Valine -> KIV [label=" BCAT", color="#5F6368"]; Leucine -> KIC [label=" BCAT", color="#5F6368"]; Isoleucine -> KMV [label=" BCAT", color="#5F6368"];

KIV -> Isobutyryl_CoA [label=" BCKDH", color="#5F6368"]; KIC -> Isovaleryl_CoA [label=" BCKDH", color="#5F6368"]; KMV -> alpha_Methylbutyryl_CoA [label=" BCKDH", color="#5F6368"];

Isobutyryl_CoA -> Succinyl_CoA [label=" Multiple\nSteps", style=dashed, color="#5F6368"];

// Invisible nodes for alignment {rank=same; Valine; Leucine; Isoleucine;} {rank=same; KIV; KIC; KMV;} {rank=same; Isobutyryl_CoA; Isovaleryl_CoA; alpha_Methylbutyryl_CoA;} } Branched-Chain Amino Acid Catabolism Pathway

Conclusion

This compound is a fundamentally important molecule in cellular metabolism. Its chemical properties and structure are dictated by the presence of both a ketone and a carboxylic acid group, which also define its reactivity and analytical characteristics. A thorough understanding of this molecule is essential for researchers investigating metabolic disorders such as Maple Syrup Urine Disease, where the accumulation of branched-chain α-keto acids leads to severe health consequences. The experimental protocols and metabolic pathway information provided in this guide serve as a valuable resource for scientists and drug development professionals working in this critical area of research.

References

- 1. biologydiscussion.com [biologydiscussion.com]

- 2. This compound | C5H7O3- | CID 5204641 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Methyl-2-oxobutanoic acid | C5H8O3 | CID 49 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Human Metabolome Database: 1H NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0006454) [hmdb.ca]

- 5. researchgate.net [researchgate.net]

- 6. Showing Compound 3-Methyl-2-oxobutanoic acid (FDB012250) - FooDB [foodb.ca]

- 7. Valine, Leucine, and Isoleucine Degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. repository.library.noaa.gov [repository.library.noaa.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Branched-chain Amino Acids: Catabolism in Skeletal Muscle and Implications for Muscle and Whole-body Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Buy 3-Methyl-2-oxobutanoic acid | 759-05-7 [smolecule.com]

- 13. youtube.com [youtube.com]

- 14. researchgate.net [researchgate.net]

- 15. Analytical Methods for Organic Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 16. scioninstruments.com [scioninstruments.com]

- 17. researchgate.net [researchgate.net]

- 18. Quantification of the Organic Acids in Hawthorn Wine: A Comparison of Two HPLC Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. diverdi.colostate.edu [diverdi.colostate.edu]

- 21. researchgate.net [researchgate.net]

- 22. AMINO ACID METABOLISM : BRANCHED-CHAIN AMINO ACID DEGRADATION [education.med.nyu.edu]

- 23. researchgate.net [researchgate.net]

- 24. bio.libretexts.org [bio.libretexts.org]

3-Methyl-2-Oxobutanoate: A Comprehensive Technical Guide for Researchers

An In-depth Examination of a Key Human Metabolite in Health and Disease

Introduction

3-Methyl-2-oxobutanoate, also known as α-ketoisovaleric acid, is a critical intermediate in the catabolism of the branched-chain amino acid (BCAA) valine.[1][2] As a branched-chain keto acid (BCKA), it occupies a central position in amino acid metabolism, and its physiological concentrations are tightly regulated. Dysregulation of this compound metabolism is a hallmark of the inherited metabolic disorder Maple Syrup Urine Disease (MSUD), leading to severe neurological complications.[3][4] Furthermore, emerging evidence suggests a potential role for this metabolite as a biomarker in other metabolic conditions, such as type 2 diabetes. This technical guide provides a comprehensive overview of this compound as a human metabolite, detailing its biochemical pathways, quantitative data, experimental protocols, and its impact on cellular signaling, tailored for researchers, scientists, and drug development professionals.

Biochemical Pathways

This compound is primarily generated from the transamination of L-valine and is subsequently catabolized in the mitochondria. Its metabolic fate is intrinsically linked to the activity of the branched-chain α-keto acid dehydrogenase (BCKDH) complex.

Valine Catabolism Pathway

The breakdown of valine to succinyl-CoA involves a series of enzymatic reactions, with this compound as a key intermediate.

Pantothenate Biosynthesis

In microorganisms like Escherichia coli, this compound serves as a precursor for the synthesis of pantothenic acid (Vitamin B5). This pathway is generally not present in humans.[5]

Quantitative Data

The concentration of this compound in human biological fluids is a key indicator of metabolic status.

| Biological Matrix | Condition | Concentration Range | Reference |

| Plasma | Healthy Adult (Fasting) | ~10.6 ± 0.8 µmol/L | [6] |

| Healthy Adult (Post-oral administration of 62.5 mg/kg) | Peak at ~121 ± 20 µmol/L | [6] | |

| Maple Syrup Urine Disease (MSUD) | Markedly elevated | [1][3][7] | |

| Urine | Healthy Adult | <0.49 mcg/mg creatinine | [1] |

| Healthy Adult | 0 - 0.97 mmol/mol creatinine | [8] | |

| Maple Syrup Urine Disease (MSUD) | Markedly elevated | [1][3][7] | |

| Cerebrospinal Fluid (CSF) | Maple Syrup Urine Disease (MSUD) | Markedly elevated | [7] |

Role in Disease

Maple Syrup Urine Disease (MSUD)

MSUD is an autosomal recessive disorder caused by a deficiency in the BCKDH enzyme complex.[3][4][7] This deficiency leads to the accumulation of BCAAs (leucine, isoleucine, and valine) and their corresponding BCKAs, including this compound, in blood, urine, and cerebrospinal fluid.[1][3][7] The accumulation of these metabolites is neurotoxic and can lead to severe brain damage if untreated.[1][3][7]

Type 2 Diabetes and Impaired Fasting Glucose

Elevated levels of this compound, along with other BCAAs and BCKAs, have been associated with an increased risk of developing type 2 diabetes and are predictive of impaired fasting glucose.[9]

Experimental Protocols

Quantification of this compound by Mass Spectrometry

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the preferred methods for the accurate quantification of this compound in biological samples.

Objective: To quantify this compound in plasma or urine.

Principle: Due to its low volatility, this compound requires chemical derivatization to increase its volatility and thermal stability for GC-MS analysis. A two-step derivatization involving methoximation followed by silylation is commonly employed.

Methodology:

-

Sample Preparation:

-

To 100 µL of plasma or urine, add an internal standard (e.g., a stable isotope-labeled analog of this compound).

-

Deproteinize the sample by adding 400 µL of ice-cold acetonitrile.

-

Vortex and centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

-

Derivatization:

-

Methoximation: Add 50 µL of 20 mg/mL methoxyamine hydrochloride in pyridine to the dried extract. Vortex and incubate at 60°C for 60 minutes.

-

Silylation: Add 90 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS). Vortex and incubate at 60°C for 60 minutes.

-

-

GC-MS Analysis:

-

Inject 1 µL of the derivatized sample into the GC-MS system.

-

Use a suitable capillary column (e.g., DB-5ms).

-

Employ a temperature gradient program to separate the analytes.

-

Acquire data in selected ion monitoring (SIM) mode for quantification.

-

Objective: To quantify this compound in biological fluids.

Principle: LC-MS/MS offers high sensitivity and specificity and can often be performed with minimal sample preparation ("dilute and shoot").

Methodology:

-

Sample Preparation:

-

To 50 µL of plasma or urine, add 200 µL of an internal standard solution in methanol containing 0.1% formic acid.

-

Vortex and centrifuge at 10,000 x g for 10 minutes at 4°C to precipitate proteins.

-

Transfer the supernatant to an autosampler vial for analysis.

-

-

LC-MS/MS Analysis:

-

Inject the sample onto a reverse-phase C18 column.

-

Use a gradient elution with mobile phases consisting of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

-

Perform detection using a tandem mass spectrometer in negative electrospray ionization (ESI) mode.

-

Monitor specific precursor-to-product ion transitions for this compound and the internal standard.

-

Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Activity Assay

Objective: To measure the enzymatic activity of the BCKDH complex in tissue homogenates.

Principle: The activity of the BCKDH complex is determined spectrophotometrically by measuring the rate of NADH production, which is coupled to the oxidative decarboxylation of a BCKA substrate.

Methodology:

-

Tissue Homogenization:

-

Homogenize frozen tissue samples in an ice-cold extraction buffer.

-

Centrifuge the homogenate to obtain a mitochondrial fraction or a whole-cell extract.

-

-

Enzyme Assay:

-

In a 96-well plate, add the tissue extract to an assay buffer containing cofactors such as thiamine pyrophosphate (TPP), coenzyme A (CoA), and NAD+.

-

Initiate the reaction by adding the substrate, this compound (α-ketoisovaleric acid).

-

Monitor the increase in absorbance at 340 nm over time at 30°C, which corresponds to the production of NADH.

-

-

Calculation:

-

Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of NADH.

-

Branched-Chain Amino Acid Aminotransferase (BCAT) Activity Assay

Objective: To measure the activity of BCAT, the enzyme that produces this compound from valine.

Principle: The assay measures the formation of glutamate from α-ketoglutarate in a reaction coupled to the transamination of a BCAA. The glutamate produced can be quantified using glutamate dehydrogenase, which results in the consumption of NADH.

Methodology:

-

Sample Preparation: Prepare a cell or tissue lysate.

-

Reaction Mixture: In a microplate well, combine the sample with a reaction buffer containing L-valine, α-ketoglutarate, pyridoxal 5'-phosphate (PLP), and NADH.

-

Enzymatic Coupling: Add glutamate dehydrogenase to the mixture.

-

Measurement: Monitor the decrease in absorbance at 340 nm as NADH is oxidized to NAD+.

-

Calculation: Determine the BCAT activity from the rate of NADH consumption.

Cellular and Signaling Effects

While not a classical signaling molecule, the accumulation of this compound, particularly in the context of MSUD, has significant downstream effects on cellular function and signaling, primarily through neurotoxicity.

Neurotoxicity in Maple Syrup Urine Disease

The high concentrations of this compound and other BCKAs in the brain of MSUD patients are believed to be a major contributor to the observed neurological damage.[1][3][7]

Proposed Mechanisms of Neurotoxicity:

-

Impaired Brain Energy Metabolism: BCKAs can inhibit the mitochondrial respiratory chain, leading to reduced ATP production.[10][11]

-

Disruption of Neurotransmitter Homeostasis: The accumulation of BCKAs can interfere with the transport of other large neutral amino acids across the blood-brain barrier, affecting the synthesis of neurotransmitters like serotonin and dopamine. It can also lead to a depletion of brain glutamate and GABA.[12][13]

-

Induction of Oxidative Stress: Studies have shown that BCKAs can stimulate lipid peroxidation and reduce antioxidant defenses in the brain.[14]

-

Excitotoxicity: this compound has been shown to induce convulsions in animal models, potentially through mechanisms involving GABAergic and glutamatergic (NMDA) systems.[12]

Interaction with Major Signaling Pathways

Currently, there is limited direct evidence to suggest that this compound acts as a direct signaling molecule to modulate major pathways such as mTOR or insulin signaling. The observed associations between elevated BCAA/BCKA levels and conditions like insulin resistance are more likely a consequence of broader metabolic dysregulation rather than a direct signaling effect of this compound itself. The accumulation of BCAAs, particularly leucine, is known to activate the mTORC1 pathway, but the direct role of this compound in this process is not well-established.[15]

Conclusion

This compound is a pivotal human metabolite whose significance extends from its fundamental role in amino acid catabolism to its clinical implications in inherited metabolic disorders and potentially in more common metabolic diseases. For researchers and drug development professionals, a thorough understanding of its biochemistry, quantification, and pathophysiological effects is crucial. The methodologies and data presented in this guide provide a solid foundation for further investigation into the roles of this compound in human health and disease, with the ultimate goal of developing novel diagnostic and therapeutic strategies.

References

- 1. a-Ketoisovaleric Acid | Rupa Health [rupahealth.com]

- 2. This compound | C5H7O3- | CID 5204641 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. qbpatologica.wordpress.com [qbpatologica.wordpress.com]

- 5. This compound hydroxymethyltransferase - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. a-Ketoisovaleric Acid - Metabolic Analysis Markers (Urine) - Lab Results explained | HealthMatters.io [healthmatters.io]

- 9. Pharmacological evidence that alpha-ketoisovaleric acid induces convulsions through GABAergic and glutamatergic mechanisms in rats. | Sigma-Aldrich [sigmaaldrich.com]

- 10. researchgate.net [researchgate.net]

- 11. Inhibition of brain energy metabolism by the alpha-keto acids accumulating in maple syrup urine disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pharmacological evidence that alpha-ketoisovaleric acid induces convulsions through GABAergic and glutamatergic mechanisms in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Alpha-keto-beta-methylvaleric acid increases the in vitro phosphorylation of intermediate filaments in cerebral cortex of young rats through the gabaergic system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. alpha-keto acids accumulating in maple syrup urine disease stimulate lipid peroxidation and reduce antioxidant defences in cerebral cortex from young rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Mechanisms of amino acid sensing in mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

The Central Role of 3-Methyl-2-oxobutanoate in Saccharomyces cerevisiae Metabolism: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methyl-2-oxobutanoate, also known as α-ketoisovalerate (KIV), is a pivotal branched-chain α-keto acid in the metabolism of Saccharomyces cerevisiae. It serves as a critical intermediate at the crossroads of amino acid biosynthesis and the production of valuable fusel alcohols. This technical guide provides a comprehensive overview of the synthesis, degradation, and regulatory networks governing this compound metabolism in this model eukaryotic organism. Detailed experimental protocols for its quantification, along with signaling pathways and metabolic maps, are presented to facilitate further research and application in metabolic engineering and drug development.

Introduction

Saccharomyces cerevisiae, or baker's yeast, is a cornerstone of industrial biotechnology, renowned for its fermentative capabilities. Central to its metabolic network is the management of amino acid pools and their precursors. This compound (KIV) emerges as a key metabolite in this context, primarily recognized as the immediate precursor to the branched-chain amino acid (BCAA) valine and a substrate for the biosynthesis of leucine.[1][2] Its metabolic fate is of significant interest as it also channels into the Ehrlich pathway, leading to the production of isobutanol, a higher alcohol with applications as a biofuel and specialty chemical.[3] Understanding the intricate regulation of KIV synthesis and catabolism is therefore crucial for the rational design of yeast cell factories for the enhanced production of amino acids, biofuels, and flavor compounds. This guide delves into the core aspects of this compound's role in yeast metabolism, providing both foundational knowledge and practical methodologies for its study.

Biosynthesis of this compound

The synthesis of this compound is an integral part of the valine biosynthetic pathway, which primarily occurs within the mitochondria.[1][4] The process begins with pyruvate and involves a series of enzymatic reactions.

The key enzymes involved in the biosynthesis of this compound are:

-

Acetohydroxyacid Synthase (AHAS, encoded by ILV2 and ILV6): This enzyme catalyzes the condensation of two molecules of pyruvate to form α-acetolactate.[5][6] Ilv2 is the catalytic subunit, while Ilv6 is the regulatory subunit that confers sensitivity to feedback inhibition by valine.[5][6]

-

Acetohydroxyacid Isomeroreductase (encoded by ILV5): This enzyme converts α-acetolactate to 2,3-dihydroxy-isovalerate.

-

Dihydroxyacid Dehydratase (encoded by ILV3): This enzyme catalyzes the dehydration of 2,3-dihydroxy-isovalerate to yield this compound (α-ketoisovalerate).[7]

Once synthesized in the mitochondria, this compound can be either utilized within the mitochondria for valine synthesis or transported to the cytosol for other metabolic purposes.[1]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Improving isobutanol production with the yeast Saccharomyces cerevisiae by successively blocking competing metabolic pathways as well as ethanol and glycerol formation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. gcms.cz [gcms.cz]

- 6. 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. New biomarkers underlying acetic acid tolerance in the probiotic yeast Saccharomyces cerevisiae var. boulardii - PMC [pmc.ncbi.nlm.nih.gov]

The Nexus of Branched-Chain Amino Acid Catabolism and Coenzyme A Synthesis: A Technical Guide to 3-Methyl-2-Oxobutanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the metabolic fate of 3-methyl-2-oxobutanoate, a key intermediate in the catabolism of the branched-chain amino acid valine, and its direct and indirect links to the biosynthesis of Coenzyme A (CoA). This document details the enzymatic pathways, presents quantitative data on enzyme kinetics and metabolite concentrations, and provides detailed experimental protocols for the study of these processes. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of the intricate relationship between branched-chain amino acid metabolism and the synthesis of the universally essential cofactor, Coenzyme A.

Introduction: this compound in Cellular Metabolism

This compound, also known as α-ketoisovalerate, is a critical metabolic intermediate derived from the transamination of the essential branched-chain amino acid (BCAA), valine.[1] Its metabolism is central to cellular energy homeostasis and provides precursors for other biosynthetic pathways. The primary catabolic fate of this compound is its conversion to succinyl-CoA, an intermediate of the tricarboxylic acid (TCA) cycle, thereby contributing to cellular energy production.[2] However, a less-appreciated but vital role of this compound is its contribution to the synthesis of Coenzyme A, a fundamental cofactor in numerous metabolic reactions involving the transfer of acyl groups.[2][3] This guide elucidates the biochemical pathways that connect this compound to CoA biosynthesis, highlighting the key enzymes and regulatory mechanisms involved.

The Metabolic Pathway: From Valine Catabolism to Coenzyme A Precursors

The conversion of this compound to CoA precursors involves a series of enzymatic reactions that bridge BCAA catabolism with vitamin B5 (pantothenate) and CoA biosynthesis.

Catabolism of this compound

The initial steps in the catabolism of this compound are catalyzed by the mitochondrial enzyme complex, Branched-Chain α-Keto Acid Dehydrogenase (BCKDH).[1][4]

-

Oxidative Decarboxylation: The BCKDH complex catalyzes the irreversible oxidative decarboxylation of this compound to isobutyryl-CoA, releasing CO2 and reducing NAD+ to NADH.[1][4]

-

Conversion to Propionyl-CoA: Isobutyryl-CoA is further metabolized through a series of reactions to yield propionyl-CoA.[5]

-

Entry into the TCA Cycle: Propionyl-CoA is then carboxylated to methylmalonyl-CoA, which is subsequently isomerized to succinyl-CoA, an intermediate of the TCA cycle.[2]

The Direct Link to Coenzyme A Synthesis

A key enzymatic step connects this compound directly to the pantothenate biosynthesis pathway, the precursor to CoA. This reaction is catalyzed by the enzyme This compound hydroxymethyltransferase , also known as ketopantoate hydroxymethyltransferase (KPHMT) or PanB.[1][3][6]

-

Formation of 2-Dehydropantoate: This enzyme transfers a hydroxymethyl group from 5,10-methylenetetrahydrofolate to this compound, yielding 2-dehydropantoate.[1][6]

-

Pantoate and Pantothenate Synthesis: 2-dehydropantoate is then reduced to pantoate, which is subsequently ligated with β-alanine to form pantothenate (Vitamin B5).[5][6]

Coenzyme A Biosynthesis from Pantothenate

Pantothenate is the essential precursor for the synthesis of CoA, a five-step enzymatic process.[7] The first and rate-limiting step is catalyzed by pantothenate kinase (PanK) .[7]

-

Phosphorylation of Pantothenate: PanK phosphorylates pantothenate to 4'-phosphopantothenate.[7]

-

Subsequent Enzymatic Steps: A series of enzymatic reactions then convert 4'-phosphopantothenate to Coenzyme A.[8]

The overall pathway from this compound to Coenzyme A is a critical link between amino acid metabolism and the synthesis of an essential cofactor.

Quantitative Data

Enzyme Kinetic Parameters

The following tables summarize the kinetic parameters for the key enzymes involved in the conversion of this compound to CoA precursors.

Table 1: Kinetic Parameters of this compound Hydroxymethyltransferase (PanB) from Escherichia coli [3]

| Substrate | Km (mM) | Vmax (μmol/min/mg) | pH | Temperature (°C) |

| α-Ketoisovalerate | 1 | 2.8 | 6.8 | 37 |

| α-Ketobutyrate | 2.9 | 4 | 6.8 | 37 |

| α-Keto-β-methylvalerate | 5.9 | 0.43 | 6.8 | 37 |

| α-Ketovalerate | 25 | 2 | 6.8 | 37 |

| Ketopantoate | 0.16 | 7.3 (reverse reaction) | - | - |

| L-tetrahydrofolate | 0.18 | - | - | - |

| Formaldehyde | 5.9 | - | - | - |

Table 2: Kinetic Parameters of Mammalian Pantothenate Kinase 3 (PanK3) [1]

| Substrate | Km (μM) |

| ATP | 311 ± 53 |

| Pantothenate | 14 ± 0.1 |

Metabolite Concentrations

The intracellular concentrations of this compound and CoA precursors can vary depending on the cell type, tissue, and metabolic state.

Table 3: Representative Intracellular Concentrations of Relevant Metabolites

| Metabolite | Concentration Range | Organism/Tissue | Reference |

| Branched-Chain Amino Acids (plasma) | 35 - 85 μM (for Phenylalanine, as a proxy) | Human | [9] |

| Coenzyme A (total) | 0.1 - 5 mM | Mammalian tissues | [10] |

| Acetyl-CoA | Major component of the acyl-CoA pool | Mammalian cells | [6] |

Experimental Protocols

Spectrophotometric Assay for this compound Hydroxymethyltransferase (PanB) Activity

This protocol is adapted from methods used for similar transferase enzymes and is based on the spectrophotometric detection of a product or cofactor.

Objective: To determine the enzymatic activity of this compound hydroxymethyltransferase by monitoring the change in absorbance resulting from the reaction.

Materials:

-

Purified this compound hydroxymethyltransferase

-

This compound (α-ketoisovalerate)

-

5,10-Methylenetetrahydrofolate

-

Potassium phosphate buffer (pH 7.0)

-

Spectrophotometer capable of measuring absorbance at 340 nm (for monitoring THF formation)

-

Cuvettes

Procedure:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing:

-

100 mM Potassium phosphate buffer (pH 7.0)

-

10 mM this compound

-

0.2 mM 5,10-Methylenetetrahydrofolate

-

-

Enzyme Addition: Add a known amount of purified this compound hydroxymethyltransferase to initiate the reaction. The final volume should be 1 mL.

-

Spectrophotometric Measurement: Immediately place the cuvette in the spectrophotometer and monitor the decrease in absorbance at 340 nm over time. This decrease corresponds to the conversion of 5,10-methylenetetrahydrofolate to tetrahydrofolate.

-

Blank Measurement: Prepare a blank reaction mixture without the enzyme to account for any non-enzymatic degradation of the substrate.

-

Calculation of Activity: Calculate the enzyme activity based on the rate of change in absorbance, using the molar extinction coefficient of 5,10-methylenetetrahydrofolate at 340 nm. One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.

LC-MS/MS Method for Quantification of Coenzyme A and its Precursors

This protocol provides a general framework for the sensitive and specific quantification of CoA and its biosynthetic intermediates using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5][11][12]

Objective: To extract and quantify pantothenate, 4'-phosphopantothenate, dephospho-CoA, and Coenzyme A from biological samples.

Materials:

-

Biological sample (cells or tissue)

-

Internal standards (e.g., stable isotope-labeled CoA and precursors)

-

Extraction solvent (e.g., 2.5% 5-sulfosalicylic acid (SSA) or acetonitrile/methanol/water mixture)[5][12]

-

LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)

-

Reversed-phase C18 HPLC column

Procedure:

-

Sample Preparation and Extraction:

-

Homogenize tissue samples or lyse cells in the presence of the internal standards.

-

Add the cold extraction solvent to precipitate proteins.

-

Centrifuge to pellet the protein precipitate.

-

Collect the supernatant containing the metabolites.

-

-

LC Separation:

-

Inject the supernatant onto a reversed-phase C18 column.

-

Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid).

-

-

MS/MS Detection:

-

Use electrospray ionization (ESI) in positive or negative ion mode.

-

Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

-

Define specific precursor-to-product ion transitions for each analyte and internal standard.

-

-

Quantification:

-

Generate a calibration curve using known concentrations of authentic standards.

-

Quantify the endogenous metabolites by comparing their peak areas to those of the internal standards and the calibration curve.

-

Regulation of Coenzyme A Biosynthesis

The biosynthesis of CoA is tightly regulated to meet the metabolic demands of the cell while preventing the accumulation of potentially toxic intermediates. The primary point of regulation is the first enzyme in the pathway, pantothenate kinase (PanK).[6][7]

Feedback Inhibition of Pantothenate Kinase

PanK activity is allosterically regulated by feedback inhibition from CoA and its thioesters, particularly acetyl-CoA.[2][6][13]

-

Inhibition by Acyl-CoAs: Acetyl-CoA and other short-chain acyl-CoAs are potent inhibitors of PanK.[13] This inhibition is competitive with respect to ATP.[2]

-

Differential Sensitivity of Isoforms: Mammalian cells express multiple isoforms of PanK, which exhibit different sensitivities to feedback inhibition.[6]

-

Relief of Inhibition: The inhibition by acetyl-CoA can be antagonized by long-chain acyl-carnitines, providing a mechanism to upregulate CoA synthesis when fatty acid oxidation is active.[14]

Transcriptional Regulation

The expression of genes encoding the enzymes of the CoA biosynthetic pathway is also subject to transcriptional control, although this is less well understood than the allosteric regulation of PanK.[8][15] Hormonal and nutritional signals can influence the transcription of these genes to adapt CoA synthesis to the overall metabolic state of the organism.[8]

Conclusion and Future Directions

The metabolic link between this compound and Coenzyme A synthesis underscores the interconnectedness of cellular metabolic pathways. While the catabolic role of BCAAs in energy production is well-established, their contribution to the synthesis of essential cofactors like CoA is an area of growing research interest. A deeper understanding of the regulation of this pathway could have significant implications for various fields:

-

Drug Development: The enzymes in the pantothenate and CoA biosynthetic pathways, such as this compound hydroxymethyltransferase, are potential targets for the development of novel antimicrobial agents, as these pathways are essential for many pathogenic bacteria.[16]

-

Metabolic Diseases: Dysregulation of BCAA metabolism is associated with metabolic disorders such as obesity and type 2 diabetes. Elucidating the role of BCAA-derived CoA synthesis in these conditions may reveal new therapeutic strategies.

-

Nutritional Science: Understanding the contribution of dietary valine to the cellular CoA pool can inform nutritional recommendations for maintaining optimal metabolic health.

Future research should focus on obtaining more detailed quantitative data on the flux of this compound towards CoA synthesis in different tissues and under various physiological and pathological conditions. Furthermore, a more complete understanding of the transcriptional and post-translational regulation of the enzymes involved will be crucial for a holistic view of this important metabolic nexus.

References

- 1. Modulation of Pantothenate Kinase 3 Activity by Small Molecules that Interact with the Substrate/Allosteric Regulatory Domain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Regulation of pantothenate kinase by coenzyme A and its thioesters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. uniprot.org [uniprot.org]

- 4. Characterizing Plant Coenzyme A Biosynthesis - MICHIGAN STATE UNIV [portal.nifa.usda.gov]

- 5. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Physiological roles of the pantothenate kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pantothenate kinase - Wikipedia [en.wikipedia.org]

- 8. portlandpress.com [portlandpress.com]

- 9. Amino Acid Homeostasis in Mammalian Cells with a Focus on Amino Acid Transport - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Coenzyme a Biochemistry: From Neurodevelopment to Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs [escholarship.org]

- 12. mdpi.com [mdpi.com]

- 13. Regulation of the biosynthesis of CoA at the level of pantothenate kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Allosteric Regulation of Mammalian Pantothenate Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Regulation of acetyl coenzyme-A carboxylase gene in a transgenic animal model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. gosset.ai [gosset.ai]

An In-depth Technical Guide on the Physiological Concentrations of 3-Methyl-2-oxobutanoate in Plasma

For Researchers, Scientists, and Drug Development Professionals

Introduction